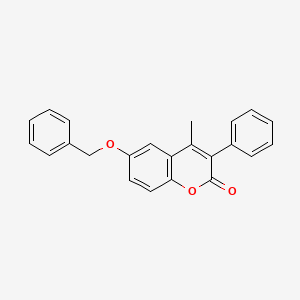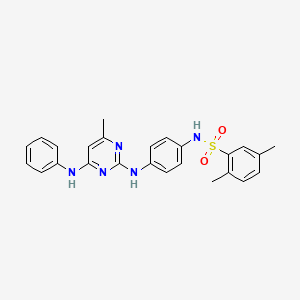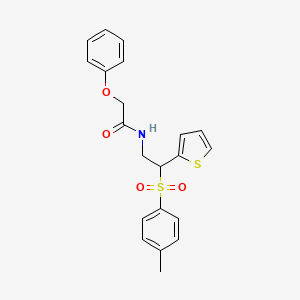![molecular formula C21H22FN5O2S B11250994 2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11250994.png)
2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the following IUPAC name : This compound is a complex organic molecule with the following IUPAC name: 2-{4-[(3-fluorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-phenylpyrimidin-4-amine . Its molecular formula is C18H19FN4O2S , and it has a molecular weight of 374.44 g/mol .
Métodos De Preparación
Synthetic Routes:: The synthetic route to prepare this compound involves several steps
- Introduction of Fluorine : Start with a suitable precursor containing a piperazine ring. Introduce a fluorine atom at the 3-position of the phenyl ring using a fluorination reaction.
- Sulfonylation : Next, react the fluorinated intermediate with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to introduce the sulfonyl group.
- Piperazine Substitution : Replace one of the piperazine hydrogen atoms with the sulfonylated phenyl group.
- Pyrimidine Ring Formation : Finally, construct the pyrimidine ring by reacting the substituted piperazine compound with an appropriate pyrimidine precursor.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to achieve high yields.
Análisis De Reacciones Químicas
Reactions::
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine nitrogen. For example, it can react with alkyl halides or acyl chlorides.
- Reduction Reactions : Reduction of the sulfonyl group can yield the corresponding sulfonamide.
- Oxidation Reactions : Oxidation of the amine group could lead to the corresponding nitro compound.
- Sulfonylation : Benzenesulfonyl chloride, base (e.g., triethylamine), and anhydrous solvent (e.g., dichloromethane).
- Substitution : Alkyl halides (e.g., methyl iodide), strong base (e.g., sodium hydride), and polar aprotic solvents (e.g., DMF).
- Reduction : Hydrogen gas (catalyst: palladium on carbon) or reducing agents (e.g., sodium borohydride).
- Oxidation : Oxidizing agents (e.g., m-chloroperbenzoic acid).
Major Products:: The major product is the target compound itself.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
- Medicine : It may exhibit pharmacological activity, making it relevant for drug discovery.
- Chemical Biology : Researchers study its interactions with biological targets.
- Industry : It could serve as a building block for other compounds.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparación Con Compuestos Similares
- 2-chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 879319-02-5) .
- Other Sulfonylated Piperazines : Explore compounds with similar structural features.
Propiedades
Fórmula molecular |
C21H22FN5O2S |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C21H22FN5O2S/c1-16-14-20(24-18-7-3-2-4-8-18)25-21(23-16)26-10-12-27(13-11-26)30(28,29)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3,(H,23,24,25) |
Clave InChI |
LMXYODGPFPQZFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11250912.png)
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11250919.png)
![2'-cyclopentyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11250933.png)
![2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B11250942.png)
![4-chloro-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11250948.png)

![N-(3,4-dimethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250966.png)
![2-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11250968.png)



![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11250993.png)
![6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251006.png)
![7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11251012.png)
